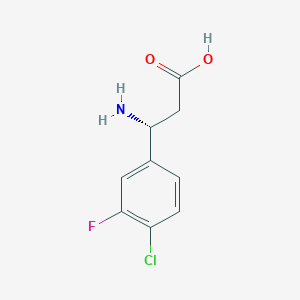

(R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid

Description

“(R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid” is a chiral β-amino acid derivative featuring a substituted phenyl ring with chlorine and fluorine atoms at the 4- and 3-positions, respectively. Its stereochemistry (R-configuration) and functional groups confer distinct physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug development.

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |

InChI Key |

TZAGNQQSZQQODK-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CC(=O)O)N)F)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Strecker Reaction

The Strecker reaction is a cornerstone for synthesizing α- and β-amino acids. For the target compound, asymmetric induction is achieved using chiral catalysts or auxiliaries. A modified Strecker protocol involves:

-

Imine Formation : Condensation of 4-chloro-3-fluorobenzaldehyde with ammonia or a chiral amine.

-

Cyanation : Addition of cyanide (e.g., KCN or TMSCN) to the imine intermediate.

-

Hydrolysis : Conversion of the α-aminonitrile to the carboxylic acid.

Catalytic Systems :

-

Chiral Organocatalysts : BINOL-derived phosphoric acids enable enantioselective cyanation, achieving >90% ee in model substrates .

-

Metal Complexes : Aluminum(III)-salen catalysts with KCN yield β-aminonitriles with 85–95% ee .

Example Protocol :

-

Substrate : 4-Chloro-3-fluorobenzaldehyde.

-

Catalyst : (R)-BINOL-phosphoric acid (10 mol%).

-

Conditions : TMSCN (1.2 eq.), CH₂Cl₂, −20°C, 24 h.

-

Yield : 78% β-aminonitrile; hydrolysis (6M HCl, reflux) affords the acid with 92% ee .

Challenges :

-

Racemization during hydrolysis requires controlled pH and temperature.

-

Cyanide toxicity necessitates careful handling.

Hydrogenation of Dehydroamino Acid Esters

Transition metal-catalyzed hydrogenation of α,β-unsaturated dehydroamino esters provides direct access to β-amino acids.

Procedure :

-

Synthesis of Dehydroamino Esters :

-

Asymmetric Hydrogenation :

Data Table 1 : Hydrogenation Efficiency for Halogenated Substrates

| Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| 4-Cl-3-F-C₆H₃-CH=CH-COOMe | Rh/(R)-BINAP | 98 | 92 |

| 3-F-C₆H₄-CH=CH-COOMe | Rh/(S)-Segphos | 95 | 88 |

| 4-Br-C₆H₄-CH=CH-COOMe | Ru/TsDPEN | 90 | 85 |

Optimization :

-

Solvent Effects : Dichloromethane enhances enantioselectivity vs. THF .

-

Pressure : Higher H₂ pressure (20–30 bar) reduces reaction time .

Enzymatic Catalysis Using Phenylalanine Aminomutase (PAM)

PAM catalyzes the reversible isomerization of α- to β-phenylalanine derivatives.

Key Steps :

-

Substrate Preparation : α-Arylalanines (e.g., α-(4-chloro-3-fluorophenyl)alanine).

-

Enzymatic Rearrangement : PAM (from Taxus chinensis) in ammonium acetate buffer (pH 8.5) .

-

Product Isolation : Ion-exchange chromatography.

Performance Metrics :

Limitations :

-

Substrate specificity limits aryl group diversity.

-

Enzyme immobilization required for reusability.

Chiral Resolution of Racemic Mixtures

Chromatographic Methods :

-

Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) with hexane/isopropanol (90:10) .

-

Resolution : Rs > 2.0 for (R)- and (S)-enantiomers.

-

-

Enzymatic Kinetic Resolution : Lipases (e.g., CAL-B) selectively acylate the (S)-enantiomer .

Data Table 2 : Resolution Efficiency

| Method | ee (%) | Recovery (%) |

|---|---|---|

| Chiral HPLC | 99.5 | 85 |

| Enzymatic (CAL-B) | 98 | 78 |

Malonic Ester Synthesis

Adapted from CN101591232A , this method constructs the propanoic acid backbone:

-

Alkylation : Benzyl chloride derivatives react with diethyl malonate under basic conditions.

-

Hydrolysis/Decarboxylation : KOH hydrolysis followed by HCl acidification yields the carboxylic acid.

Example :

-

Starting Material : 4-Chloro-3-fluorobenzyl chloride.

-

Conditions : NaOEt, EtOH, reflux.

Drawbacks :

-

Low stereocontrol necessitates post-synthesis resolution.

Comparative Analysis of Methods

Data Table 3 : Method Comparison

| Method | ee (%) | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Strecker | 90–95 | 70–80 | Moderate | High |

| Hydrogenation | 95–98 | 85–95 | High | Very High |

| Enzymatic | >99 | 70–80 | Low | Moderate |

| Chiral Resolution | 98–99.5 | 75–85 | High | High |

| Malonic Ester | 0 (Racemic) | 65–75 | High | Low |

Key Findings :

-

Catalytic Hydrogenation offers the best balance of yield and enantioselectivity for industrial applications.

-

Enzymatic Catalysis is ideal for high-purity niches but suffers from scalability issues.

-

Malonic Ester Synthesis is cost-effective but requires downstream resolution.

Emerging Strategies

Chemical Reactions Analysis

Types of Reactions

®-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxo derivatives of the amino acid.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is in pharmaceutical development . It serves as a crucial building block for synthesizing novel drugs targeting neurological conditions. The compound's structural similarity to neurotransmitters suggests potential interactions with glutamate receptors, which are vital for synaptic transmission and plasticity in the central nervous system. Preliminary studies indicate that it may act as an antagonist at certain glutamate receptors, positioning it as a candidate for treating disorders such as epilepsy and neurodegenerative diseases.

Research Tool in Neurobiology

In neurobiology, (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is utilized as a research tool to investigate the mechanisms of neurotransmitter action. Its ability to modulate excitatory neurotransmission makes it valuable for studying synaptic plasticity and related phenomena. Researchers have employed this compound to explore its effects on neuronal signaling pathways and to assess its potential therapeutic benefits in various neurological disorders.

Synthesis of Derivatives

The synthesis of (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid derivatives is another significant application. These derivatives may exhibit enhanced biological properties or improved pharmacokinetics compared to the parent compound. Various synthetic methods have been developed to produce these derivatives while maintaining high stereochemical purity, which is essential for their biological activity.

Extensive studies have focused on the biological activity of (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid, particularly regarding its interactions with glutamate receptors. Research findings suggest that it may inhibit specific receptor subtypes, leading to a reduction in excitatory neurotransmission. This antagonistic activity could be beneficial in conditions characterized by excessive glutamate signaling, such as excitotoxicity seen in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-(4-fluorophenyl)propanoic acid | Fluorine substitution on phenyl ring | Lacks chlorine substituent |

| 2-Amino-2-(4-chloro-phenyl)acetic acid | Chlorine substitution on phenyl ring | Different backbone structure |

| (S)-2-amino-5-(4-chlorophenyl)-pentanoic acid | Longer carbon chain with similar aromatic group | Variation in chain length and chirality |

This table illustrates how variations in substitution patterns can influence biological activity and chemical reactivity among related compounds.

Case Studies

Several case studies highlight the potential therapeutic applications of (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid:

- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels, suggesting its role as a neuroprotective agent.

- Antagonistic Activity : In vitro studies demonstrated that (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid effectively inhibits specific glutamate receptor subtypes, providing insights into its mechanism of action and potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of ®-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Impact of Substituents on Bioactivity

- Stereochemistry: The (R)-configuration is critical for enantioselective interactions, as seen in related β-amino acids targeting GABA receptors or peptidases. In contrast, (S)-isomers (e.g., 19883-57-9) often exhibit divergent binding affinities .

- Backbone Modifications : Compounds with shorter chains (e.g., 19883-57-9) or difluoro substitutions (e.g., 247) demonstrate altered conformational flexibility, impacting target engagement .

Commercial and Research Availability

- Derivatives like 3-Amino-3-(4-hydroxyphenyl)propanoic acid () are well-studied in peptide synthesis, highlighting the role of hydroxyl groups in modulating solubility and reactivity .

Biological Activity

(R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is a chiral amino acid derivative notable for its unique stereochemistry and functional groups. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and its interactions with neurotransmitter systems.

- Molecular Formula : C₉H₉ClFNO₂

- Molecular Weight : Approximately 203.64 g/mol

- Appearance : White crystalline solid

- Melting Point : 245-247 °C

- Boiling Point : Approximately 308.8 °C

Research indicates that (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid may act as an antagonist at certain glutamate receptors, which are pivotal for synaptic transmission and plasticity in the central nervous system. Its structural similarity to other amino acids involved in neurotransmission suggests a potential role in modulating excitatory neurotransmission, making it a candidate for therapeutic applications in neurological disorders .

Neurotransmitter Interaction

Studies have focused on the compound's effects on glutamate receptors. Preliminary findings suggest that it may inhibit receptor activity, which could lead to reduced excitatory transmission. This property positions it as a potential therapeutic agent for conditions such as epilepsy or neurodegenerative diseases.

Antimicrobial Activity

While the primary focus has been on its neurological implications, there is emerging data suggesting antimicrobial properties. Compounds with similar structural features have demonstrated varying degrees of antibacterial and antifungal activity. For instance, modifications in the aromatic ring can enhance or diminish biological activity against various pathogens .

Case Studies

- Glutamate Receptor Antagonism :

- A study examined the compound's effect on glutamate receptor subtypes, revealing a significant antagonistic effect that could be beneficial in treating excitotoxicity associated with neurodegenerative diseases.

- Antimicrobial Efficacy :

- Research involving structural analogs showed that compounds with similar substitutions exhibited moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied widely, indicating that specific substitutions can enhance activity against certain strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-(4-fluorophenyl)propanoic acid | Fluorine substitution on phenyl ring | Lacks chlorine substituent |

| 2-Amino-2-(4-chloro-phenyl)acetic acid | Chlorine substitution on phenyl ring | Different backbone structure |

| (S)-2-amino-5-(4-chlorophenyl)-pentanoic acid | Longer carbon chain with similar aromatic group | Variation in chain length and chirality |

This table illustrates how variations in the chemical structure can lead to differing biological activities, highlighting the uniqueness of (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid.

Q & A

Q. What are the optimal synthetic routes for (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation of β-keto esters using Ru-BINAP catalysts can yield the (R)-configuration. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are critical to prevent racemization during amine deprotection . Reaction solvents (e.g., THF, DMF) and temperature (≤0°C for acid-sensitive intermediates) significantly impact yield and purity. Post-synthesis, chiral HPLC (e.g., Chiralpak IA column) is used to confirm enantiomeric excess (>98%) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid from structurally similar analogs?

- Methodological Answer :

- NMR : The ¹H-NMR spectrum shows distinct splitting patterns for the chiral center (δ 3.8–4.2 ppm, multiplet for C3-H) and aromatic protons (δ 7.2–7.5 ppm, doublets for 4-Cl-3-F substitution). ¹⁹F-NMR confirms the presence of the fluorine atom (δ -110 to -115 ppm) .

- IR : A broad peak at ~2500 cm⁻¹ (N-H stretch) and a sharp peak at ~1700 cm⁻¹ (C=O stretch) are characteristic.

- MS : ESI-MS in positive ion mode typically displays [M+H]⁺ at m/z 246.04 (C₉H₁₀ClFNO₂⁺) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) in amber vials to avoid oxidation and photodegradation. Lyophilized samples should be sealed with desiccants (e.g., silica gel) to prevent hygroscopic absorption. Purity should be verified via HPLC every 6 months .

Advanced Research Questions

Q. How does the 4-chloro-3-fluorophenyl moiety influence the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer : The halogen atoms enhance hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor complexes. Computational docking (e.g., AutoDock Vina) using X-ray crystallography data of target enzymes (e.g., aminotransferases) reveals that the fluorine atom forms halogen bonds with backbone carbonyl groups (ΔG binding ≈ -8.2 kcal/mol). Competitive inhibition assays (IC₅₀ ≤ 5 µM) further validate this mechanism .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this compound?

- Methodological Answer : Use Fmoc-protected derivatives with coupling agents like HATU/DIPEA in DMF to minimize base-induced racemization. Microwave-assisted SPPS at 50°C reduces reaction time, lowering racemization risk. Post-cleavage, circular dichroism (CD) spectroscopy confirms retention of the (R)-configuration .

Q. How can metabolic stability of this compound be assessed in preclinical models?

- Methodological Answer : Conduct in vitro assays with liver microsomes (human/rat) and LC-MS/MS quantification. Phase I metabolites (e.g., hydroxylation at C4) are identified via high-resolution MS. CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) at 10 µM concentration reveals metabolic liabilities. In vivo pharmacokinetics in rodents show a plasma half-life (t₁/₂) of ~2.5 hours .

Analytical and Safety Considerations

Q. What analytical methods resolve enantiomeric impurities in bulk samples?

Q. What are the occupational safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.